molecular formula C21H23N3O4 B2806764 ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate CAS No. 923096-23-5

ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate

Cat. No. B2806764
CAS RN: 923096-23-5
M. Wt: 381.432
InChI Key: WVKLNSFNJFIEBH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, specifically an ester, with an indole and urea group attached. Benzoic acid derivatives are commonly used in organic chemistry and have various applications, including in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester group (resulting from the benzoic acid), a urea group, and an indole group. These functional groups would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of esters, ureas, and indoles. For instance, the ester group could undergo hydrolysis, transesterification, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester group could make it relatively polar and potentially give it a pleasant aroma .

Scientific Research Applications

Green Chemistry and Sustainable Synthesis

The synthesis of this compound involves environmentally friendly methods. Here’s how it contributes to green chemistry:

Material Science and Polymer Applications

While not extensively studied, the compound’s structure suggests potential applications in material science:

Organic Synthesis and Benzylic Position Reactions

The benzylic position of this compound offers interesting reactivity:

Analytical Chemistry and Impurity Profiling

Understanding impurities in drug substances is crucial for safety and efficacy:

Ionic Liquids and Thermodynamic Studies

The compound’s derivatives could find applications in ionic liquids:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a pharmaceutical, the indole group might interact with biological receptors, given that indoles are prevalent in many biologically active compounds .

properties

IUPAC Name

ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-28-20(25)15-8-10-16(11-9-15)22-21(26)23-18-14-24(12-13-27-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKLNSFNJFIEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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